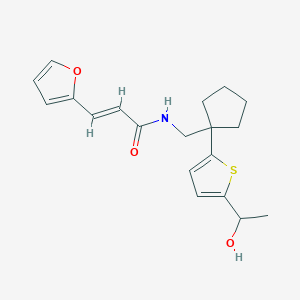

(E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHBLDEMMFXJU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the functionalization of the thiophene ring followed by the introduction of the furan moiety and cyclopentyl group through various reaction conditions. Key steps include:

- Friedel-Crafts Acylation : To introduce the hydroxyethyl group onto the thiophene.

- Amide Formation : To create the final product through coupling reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an analgesic and anti-inflammatory agent.

The compound's mechanism involves interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a critical role in pain modulation. Research indicates that it may inhibit voltage-gated N-type calcium channels (CaV2.2), contributing to its antinociceptive effects .

Pharmacological Properties

- Antinociceptive Activity : Studies have demonstrated that related compounds exhibit significant pain-relieving properties in models of neuropathic pain, suggesting that this compound may share similar effects .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses, potentially through modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

Study 1: Pain Relief in Mouse Models

In a study involving oxaliplatin-induced neuropathic pain models, derivatives of this compound were tested for their ability to alleviate pain. Results indicated a significant reduction in pain behaviors, attributed to their action on nAChRs and calcium channels .

Study 2: In Vitro Analysis

In vitro assays demonstrated that the compound could inhibit specific inflammatory markers, suggesting a dual role in both analgesia and inflammation control. This highlights its potential utility in treating conditions characterized by chronic pain and inflammation .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C17H23N3O2S |

| Molecular Weight | 325.45 g/mol |

| Mechanism of Action | nAChR modulation; CaV2.2 inhibition |

| Biological Activities | Antinociceptive; anti-inflammatory |

| Key Studies | Pain relief in neuropathic models; anti-inflammatory effects |

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various biological activities, primarily due to its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological processes.

Neurological Disorders

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide may exhibit anxiolytic effects by modulating nAChRs. For instance, studies have shown that related compounds can induce anxiolytic-like activity in animal models at low doses (e.g., 0.5 mg/kg).

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for mitigating oxidative stress associated with neurodegenerative diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Research indicates that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial for treating chronic inflammatory conditions.

Therapeutic Implications

The unique structural features of this compound suggest potential applications in treating:

- Anxiety Disorders : By modulating nAChRs, the compound may help alleviate anxiety symptoms.

- Neurodegenerative Diseases : Through its antioxidant and anti-inflammatory pathways, it could offer therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. Below is a summary of key findings:

| Study Focus | Findings |

|---|---|

| Nicotinic Modulation | Induces anxiolytic-like activity in models |

| Antioxidant Activity | Potential to reduce oxidative stress |

| Anti-inflammatory Effects | Inhibition of cytokine production |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

- Heterocyclic Substitution : Replacement of thiophene with furan (DM490 vs. DM497) alters electronic properties and biological efficacy. The target compound’s hydroxyethyl-thiophene may enhance hydrogen bonding compared to unsubstituted thiophene .

- Functional Groups : The hydroxyethyl group on thiophene distinguishes the target compound from analogs like DM497, possibly improving solubility or receptor affinity.

Modulation of Ion Channels

- DM490 and DM497 : DM490 (furan-containing) exhibits weaker CaV2.2 channel inhibition compared to DM497 (thiophene-containing), highlighting the importance of heterocycle electronics in ion channel targeting . The target compound’s hydroxyethyl-thiophene may further fine-tune this interaction.

- α7 nAChR Allosteric Modulation : Both DM490 and DM497 act as α7-positive allosteric modulators (PAMs), but structural variations influence efficacy (Emax) and potency (EC50). The target compound’s cyclopentylmethyl group could stabilize receptor-ligand interactions through hydrophobic effects .

Anticancer Potential

- Compound 26b : Demonstrates activity against cancer cell lines, likely due to the morpholine ring’s role in disrupting kinase signaling . The target compound lacks a morpholine moiety but may leverage its hydroxyethyl group for similar therapeutic effects.

- Compound 3 : The trimethoxybenzene group in this analog contributes to DNA intercalation or tubulin binding. The target compound’s furan-thiophene system may adopt a distinct mechanism .

Computational Modeling

- DFT and NMR Predictions : As demonstrated for chalcone derivatives (), DFT calculations (e.g., B3LYP/6-31G*) could predict the target compound’s NMR shifts and optimize its conformation for target binding .

Q & A

Q. What are the key considerations for synthesizing (E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide?

The synthesis involves multi-step reactions, including:

- Cyclopentane ring functionalization : Introduce the thiophene moiety via Suzuki coupling or nucleophilic substitution .

- Acrylamide formation : Use acryloyl chloride or activated esters for amide bond formation under basic conditions (e.g., triethylamine) .

- Stereochemical control : Maintain the (E)-configuration by optimizing reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize isomerization .

Q. Critical parameters :

- Solvent choice (polar aprotic solvents enhance yield).

- Catalysts (Pd-based for coupling reactions).

- Reaction monitoring via TLC/HPLC to track intermediates .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : Confirm regiochemistry of thiophene/furan substituents and (E)-configuration via coupling constants (e.g., J = 15–16 Hz for trans acrylamide protons) .

- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass).

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

- FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Limited in water; dissolves in DMSO, DMF, or THF. Add co-solvents (e.g., PEG-400) for biological assays .

- Stability : Degrades under prolonged UV light or high pH (>9). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

The (E)-configuration ensures proper spatial alignment of the acrylamide’s α,β-unsaturated carbonyl group for covalent binding to cysteine residues in target proteins (e.g., kinases) via Michael addition . Computational docking studies suggest the cyclopentyl-thiophene moiety enhances hydrophobic interactions with binding pockets .

Q. Experimental validation :

- Compare (E) vs. (Z) isomers in enzyme inhibition assays.

- Use circular dichroism to assess conformational stability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR strategies :

- Substituent variation : Modify the hydroxyethyl group on thiophene to assess hydrogen-bonding effects (e.g., replace with methoxy or halogens) .

- Ring substitutions : Replace furan with pyrrole or thiazole to evaluate π-stacking efficiency .

Q. Table 1: Preliminary SAR Data

| Modification | Bioactivity (IC₅₀) | Key Interaction |

|---|---|---|

| Hydroxyethyl → Methoxyethyl | 12 nM | H-bond loss |

| Furan → Thiophene | 45 nM | Enhanced π-stacking |

| Cyclopentyl → Cyclohexyl | >1 µM | Steric hindrance |

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 40% vs. 65% for acrylamide coupling) often stem from:

- Catalyst purity : Use freshly distilled triethylamine to avoid amine oxidation .

- Temperature gradients : Employ microwave-assisted synthesis for uniform heating .

- Workup protocols : Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane) .

Q. Resolution workflow :

Replicate reactions with controlled variables.

Use DoE (Design of Experiments) to identify critical factors .

Q. What computational tools are suitable for predicting bioactivity?

Q. How can degradation products be identified and mitigated?

Degradation pathways :

- Hydrolysis of the acrylamide bond under acidic conditions.

- Oxidation of the thiophene ring .

Q. Analytical methods :

- LC-MS/MS to detect degradation fragments.

- Stabilization strategies: Lyophilize with cryoprotectants (trehalose) or formulate as nanoparticles .

Data Contradiction Analysis

Q. Why do biological assays show variable inhibition across cell lines?

Variability arises from:

- Target expression levels : Validate via Western blot/qPCR .

- Metabolic stability : Use liver microsomes to assess CYP-mediated degradation .

- Membrane permeability : Measure logP (experimental vs. predicted) to correlate with cellular uptake .

Q. How to address discrepancies in computational vs. experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.